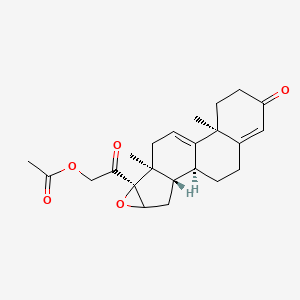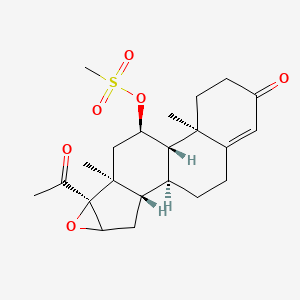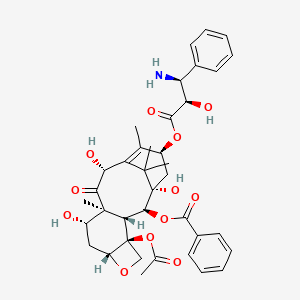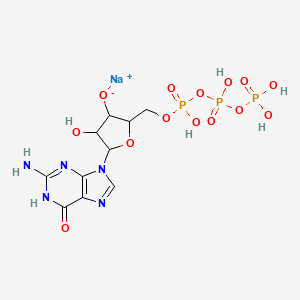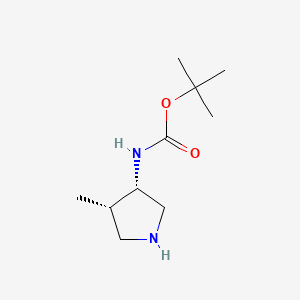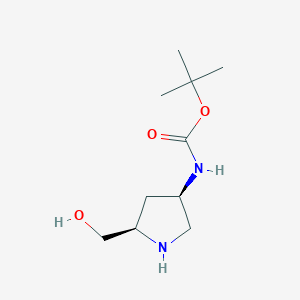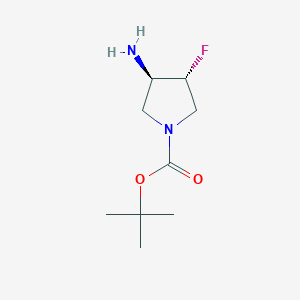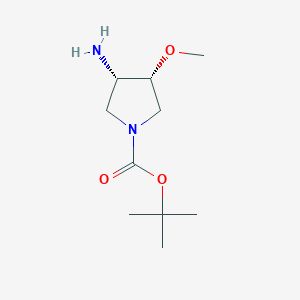![molecular formula C₁₀H₁₄ClN₅O B1141837 (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS No. 141271-12-7](/img/structure/B1141837.png)
(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Overview
Description
(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol, also known as DCCPM, is an organic compound with a wide range of applications in scientific research. This compound is a member of the pyrimidine family, which is a group of compounds that contain nitrogen and carbon atoms. DCCPM is a white crystalline solid with a molecular weight of 246.59 g/mol. It is soluble in polar solvents such as water and ethanol, and is insoluble in nonpolar solvents such as hexane and benzene.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2,5-diamino-6-chloropyrimidine, cyclopent-2-en-1-one, methanol, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, water, ethyl acetate, sodium sulfate
Reaction
Step 1: 2,5-diamino-6-chloropyrimidine is reacted with acetic acid and hydrochloric acid to form 2,5-diamino-6-chloropyrimidine hydrochloride., Step 2: Cyclopent-2-en-1-one is reacted with sodium borohydride and methanol to form (1S)-2-cyclopenten-1-ol., Step 3: (1S)-2-cyclopenten-1-ol is reacted with sodium hydroxide to form (1S)-2-cyclopentene-1-methanol., Step 4: (1S)-2-cyclopentene-1-methanol is reacted with 2,5-diamino-6-chloropyrimidine hydrochloride in the presence of sodium hydroxide to form (1S,4R)-4-[(2,5-diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol., Step 5: The product is isolated by extraction with ethyl acetate, followed by drying over sodium sulfate.
Mechanism Of Action
The mechanism of action of (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol is not well understood. However, it is believed that the compound acts as a proton donor, which allows it to react with other molecules and form new compounds. Additionally, it is believed that the compound can form hydrogen bonds with other molecules, which allows it to act as a catalyst in certain reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol are not well understood. However, it has been shown to have some effects on the metabolism of certain organisms, including the inhibition of the enzyme cytochrome P450. Additionally, it has been shown to have some effects on the immune system, including the stimulation of cytokine production.
Advantages And Limitations For Lab Experiments
The advantages of using (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol in laboratory experiments include its low cost and its solubility in polar solvents. Additionally, it can be used as a catalyst in a variety of organic reactions, making it a useful tool for synthetic organic chemists. The main limitation of using (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol in laboratory experiments is its low solubility in nonpolar solvents, which can make it difficult to use in certain reactions.
Future Directions
There are a number of potential future directions for research involving (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol. These include further investigation into its mechanism of action, its effects on the metabolism and immune system, and its potential uses in the synthesis of new pharmaceuticals. Additionally, further research into its solubility in different solvents could lead to new applications for the compound. Finally, further research into its use as a catalyst in organic synthesis could lead to the development of new synthetic pathways.
Scientific Research Applications
(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a building block in the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antibiotics and antiviral drugs.
properties
IUPAC Name |
[(1S,4R)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNURTQFRFNOOPJ-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135192 | |
| Record name | (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol | |
CAS RN |
141271-12-7 | |
| Record name | (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141271-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-cyclopent-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141271127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4R)-4-(2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)-CYCLOPENT-1-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVZ52Q6N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
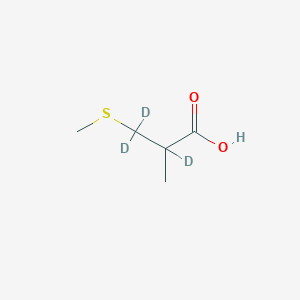


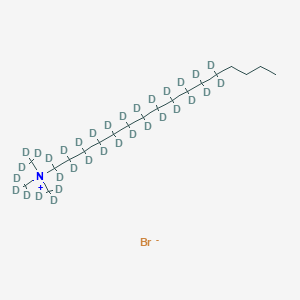
![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)
